molecular formula C27H24BrN3O B10935491 (4-Benzylpiperazin-1-yl)[2-(3-bromophenyl)quinolin-4-yl]methanone

(4-Benzylpiperazin-1-yl)[2-(3-bromophenyl)quinolin-4-yl]methanone

Cat. No.: B10935491
M. Wt: 486.4 g/mol
InChI Key: DQRIIYAXFOYPQR-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERAZINO)[2-(3-BROMOPHENYL)-4-QUINOLYL]METHANONE is a complex organic compound that features a piperazine ring substituted with a benzyl group and a quinoline moiety substituted with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERAZINO)[2-(3-BROMOPHENYL)-4-QUINOLYL]METHANONE typically involves multiple steps, including the formation of the quinoline core, bromination, and subsequent coupling with a benzylpiperazine derivative. One common method involves the following steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Bromination: The quinoline core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromophenyl group.

    Coupling with Benzylpiperazine: The final step involves coupling the brominated quinoline with benzylpiperazine using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERAZINO)[2-(3-BROMOPHENYL)-4-QUINOLYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce the corresponding amines.

Scientific Research Applications

(4-BENZYLPIPERAZINO)[2-(3-BROMOPHENYL)-4-QUINOLYL]METHANONE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERAZINO)[2-(3-BROMOPHENYL)-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    (4-BENZYLPIPERAZINO)[2-(3-CHLOROPHENYL)-4-QUINOLYL]METHANONE: Similar structure but with a chlorophenyl group instead of a bromophenyl group.

    (4-BENZYLPIPERAZINO)[2-(3-FLUOROPHENYL)-4-QUINOLYL]METHANONE: Similar structure but with a fluorophenyl group.

Uniqueness

The uniqueness of (4-BENZYLPIPERAZINO)[2-(3-BROMOPHENYL)-4-QUINOLYL]METHANONE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromophenyl group can enhance its ability to participate in certain reactions and interact with biological targets.

Properties

Molecular Formula

C27H24BrN3O

Molecular Weight

486.4 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-[2-(3-bromophenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C27H24BrN3O/c28-22-10-6-9-21(17-22)26-18-24(23-11-4-5-12-25(23)29-26)27(32)31-15-13-30(14-16-31)19-20-7-2-1-3-8-20/h1-12,17-18H,13-16,19H2

InChI Key

DQRIIYAXFOYPQR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)Br

Origin of Product

United States

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